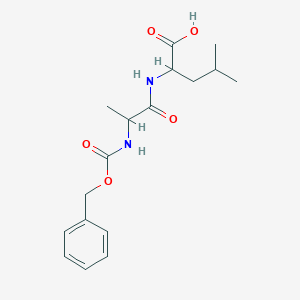

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

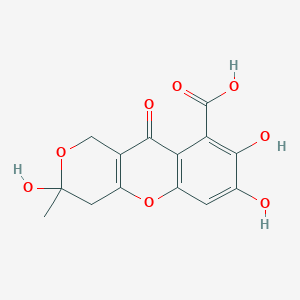

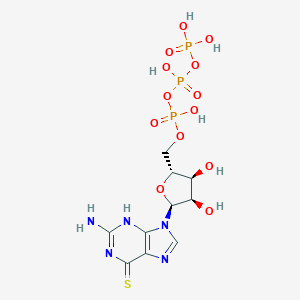

The compound is a derivative of pentanoic acid, which is a five-carbon chain carboxylic acid. The presence of the benzyloxy carbonyl amino group and the propanamido group suggests that it might be a peptide or a peptide-like compound .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the amino and carboxylic acid functional groups .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the amino group could participate in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid and amino groups, and its melting and boiling points would be influenced by the size and shape of the molecule .Applications De Recherche Scientifique

Catalysis

- Application Summary : Such compounds can be used as catalysts or co-catalysts in various chemical reactions, including carbonylation to produce α,β-unsaturated carbonyl compounds .

- Methods : The compound could be used in a catalytic system to improve the efficiency of the reaction or to enable new pathways for chemical synthesis .

Peptidomimetics

- Application Summary : The compound could be employed in the synthesis of peptidomimetics, which are small molecules designed to mimic the biological activity of peptides .

- Methods : Utilizing the Ugi reaction with amino acid-derived components, the compound could be transformed into piperazine-based scaffolds .

- Results : These peptidomimetics could exhibit promising antiproliferative activity against certain cancer cell lines .

Catalytic Synthesis of α,β-Unsaturated Carbonyl Compounds

- Application Summary : This compound could be used in catalytic reactions to synthesize α,β-unsaturated carbonyl compounds, which are important building blocks in organic chemistry .

- Methods : Carbonylation reactions could be employed, representing an atom-efficient toolbox to convert various substrates into valuable α,β-unsaturated carbonylated products .

Synthesis of Piperazine-Based Peptidomimetics

- Application Summary : The compound might be used in the synthesis of piperazine-based minimalist peptidomimetics, potentially useful for the synthesis of small-molecule protein-protein interaction (PPI) modulators .

- Methods : An Ugi reaction with amino acid-derived components could be applied, leading to the synthesis of scaffolds characterized by the presence of L-Ala and/or L-Phe-derived side chains .

- Results : Preliminary biological evaluation has shown promising antiproliferative activity against certain cancer cell lines .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQTWFBFEXBEQX-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)propanamido)-4-methylpentanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Pyrrolo[2,3-c]pyridine-5-carbaldehyde](/img/structure/B152410.png)